5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
Overview
Description
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine: is a chemical compound with the molecular formula C11H11FN2OS and a molecular weight of 238.29 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a fluorine atom and a methoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Some thiazole derivatives have been reported to exert their activity by blocking the calcium channels that inhibit the ndh-2 enzyme, causing dissipation of the membrane potential .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
The diverse biological activities associated with thiazole derivatives suggest that the compound could potentially have a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with 5-fluorothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is used as a building block in the synthesis of more complex molecules. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: It may be explored for its activity against various diseases, including cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals .
Comparison with Similar Compounds
- 5-fluoro-N-(4-methylbenzyl)thiazol-2-amine
- 5-fluoro-N-(4-ethoxybenzyl)thiazol-2-amine
- 5-chloro-N-(4-methoxybenzyl)thiazol-2-amine
Comparison: 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is unique due to the presence of both a fluorine atom and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Properties
IUPAC Name |
5-fluoro-N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c1-15-9-4-2-8(3-5-9)6-13-11-14-7-10(12)16-11/h2-5,7H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKPUECVVJKHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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